molecular formula C7H7BrClNO2 B13927166 2-Amino-5-bromobenzoic acid hydrochloride

2-Amino-5-bromobenzoic acid hydrochloride

Cat. No.: B13927166
M. Wt: 252.49 g/mol
InChI Key: STMPMRCXTLGTNM-UHFFFAOYSA-N
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Description

2-Amino-5-bromobenzoic acid hydrochloride is an organic compound with the molecular formula C7H6BrNO2·HCl. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by an amino group and a bromine atom, respectively. This compound is often used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-5-bromobenzoic acid hydrochloride can be synthesized through the bromination of 2-aminobenzoic acid. The process involves the addition of bromine to a solution of 2-aminobenzoic acid in glacial acetic acid at a controlled temperature. The reaction mixture is then stirred, and the product is isolated by filtration and purification .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-bromobenzoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-bromobenzoic acid hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-5-bromobenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group and bromine atom on the benzene ring allow the compound to participate in various biochemical pathways. For example, in the development of enzyme inhibitors, the compound binds to the active site of the enzyme, blocking its activity and thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-bromobenzoic acid hydrochloride is unique due to the specific positioning of the amino group and bromine atom on the benzene ring. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications such as the synthesis of enzyme inhibitors and the determination of metals .

Properties

Molecular Formula

C7H7BrClNO2

Molecular Weight

252.49 g/mol

IUPAC Name

2-amino-5-bromobenzoic acid;hydrochloride

InChI

InChI=1S/C7H6BrNO2.ClH/c8-4-1-2-6(9)5(3-4)7(10)11;/h1-3H,9H2,(H,10,11);1H

InChI Key

STMPMRCXTLGTNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(=O)O)N.Cl

Origin of Product

United States

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